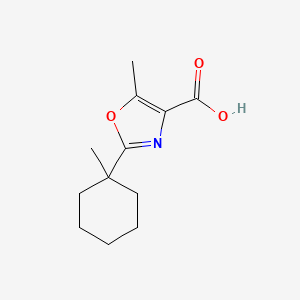![molecular formula C8H15NO2 B12894227 [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol is a chemical compound that belongs to the class of oxazoline derivatives This compound is characterized by the presence of a tert-butyl group and a methanol moiety attached to an oxazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of a suitable catalyst to form the oxazoline ring. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butyl group into the oxazoline ring, followed by reduction and purification steps . This method offers advantages in terms of scalability, safety, and sustainability.
化学反応の分析
Types of Reactions
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives with different oxidation states.
Reduction: Reduction reactions can further modify the oxazoline ring or the methanol moiety.
Substitution: The tert-butyl group or the methanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with ketone or aldehyde functionalities, while reduction can produce alcohols or amines.
科学的研究の応用
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is employed in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol can be compared with other oxazoline derivatives and similar compounds:
[(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl]methyl 4-methylbenzenesulfonate: This compound has a similar oxazoline ring structure but with different substituents, leading to distinct properties and applications.
Tert-butyl (3R, 5R)-3,5-dihydroxy-7-N-phthaloylimino heptanonate: Another related compound with a tert-butyl group, but with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h6,10H,4-5H2,1-3H3/t6-/m1/s1 |
InChIキー |
QKZPPUZEXMEYMU-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)(C)C1=NO[C@H](C1)CO |
正規SMILES |
CC(C)(C)C1=NOC(C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(Ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid](/img/structure/B12894148.png)
![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B12894154.png)
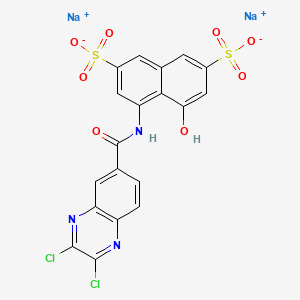
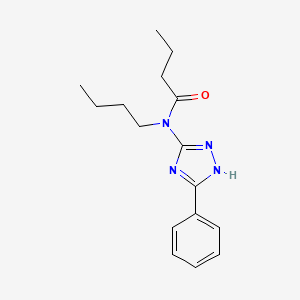
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)
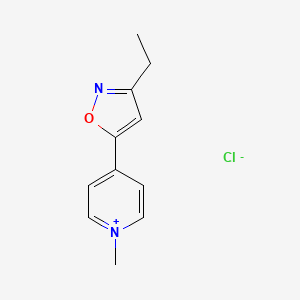
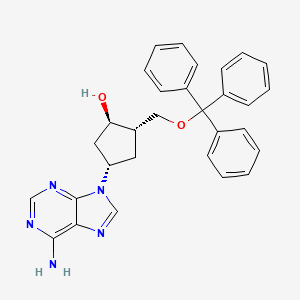
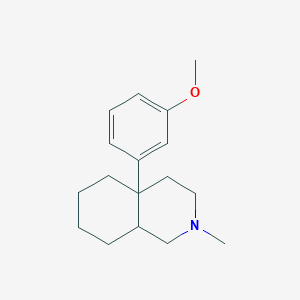
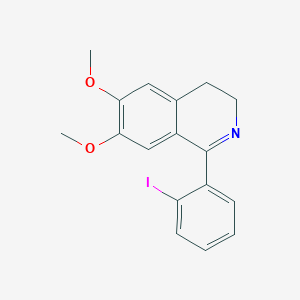
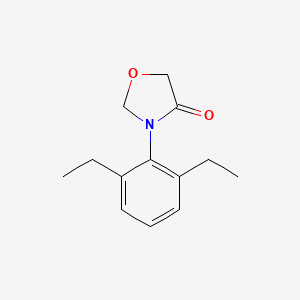
![Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
